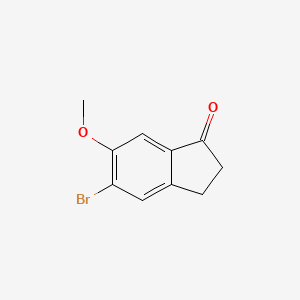

5-Bromo-6-methoxy-1-indanone

Description

Significance of Indanone Scaffolds in Chemical and Biological Sciences

The indanone scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered ring with a ketone group, is a cornerstone in the development of new therapeutic agents and functional materials. researchgate.net

Overview of Indanones as Privileged Structures in Medicinal Chemistry

Indanones are considered "privileged structures" in medicinal chemistry. nih.govsci-hub.se This term signifies that the indanone framework can bind to a variety of biological targets, making it a versatile starting point for drug discovery. researchgate.net The rigid structure of the indanone scaffold provides a defined orientation for appended functional groups, which can lead to high-affinity interactions with enzymes and receptors. researchgate.net This inherent activity has led to the development of numerous indanone-containing compounds with a wide range of pharmacological effects. nih.govresearchgate.net

Role of Substituted Indanones in Drug Discovery

The therapeutic potential of the indanone scaffold is greatly expanded through the introduction of various substituents. beilstein-journals.org By strategically modifying the indanone core, researchers can fine-tune the pharmacological properties of the resulting derivatives, enhancing their potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov This approach has yielded a diverse array of bioactive molecules, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. beilstein-journals.orgrjptonline.orgresearchgate.net For instance, the well-known Alzheimer's disease medication, donepezil, features an indanone moiety, highlighting the clinical significance of this structural class. nih.govnih.gov

Historical Context of 1-Indanone (B140024) Derivatives in Research

Research into 1-indanone derivatives dates back to the early 20th century, with initial publications on their synthesis appearing in the 1920s. beilstein-journals.orgnih.gov Early studies focused on the fundamental chemistry and synthesis of these compounds. acs.org Over the decades, interest in 1-indanones has grown substantially, driven by the discovery of their diverse biological activities. beilstein-journals.org This has led to the development of numerous synthetic methodologies, including the Friedel-Crafts reaction and Nazarov cyclization, to access a wide variety of substituted indanones. beilstein-journals.orgnih.gov The rich history of 1-indanone research provides a solid foundation for the continued exploration of new derivatives with therapeutic potential. rsc.org

Rationale for Research on 5-Bromo-6-methoxy-1-indanone

The specific combination of a bromine atom at the 5-position and a methoxy (B1213986) group at the 6-position of the 1-indanone scaffold is what makes this compound a particularly interesting subject for scientific investigation.

Importance of Halogenation and Methoxylation in Indanone Derivatives for Pharmacological Activity

The introduction of halogen atoms, such as bromine, and methoxy groups are common and effective strategies in drug design. ump.edu.pldrughunter.com Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. ump.edu.plresearchgate.net Specifically, bromine can form halogen bonds, which are non-covalent interactions that can enhance drug-target binding. ump.edu.pl

Methoxylation, the addition of a methoxy group, can also profoundly impact a compound's pharmacological profile. nih.gov The methoxy group can alter a molecule's solubility, permeability, and metabolic pathways. nih.gov In some cases, methoxy groups have been shown to improve a drug's uptake into the brain and reduce non-specific binding. ump.edu.pl The presence of both a bromine atom and a methoxy group on the indanone scaffold of this compound suggests the potential for unique and potent pharmacological activities. nih.gov

Potential as a Synthetic Intermediate

Beyond its own potential bioactivity, this compound serves as a valuable synthetic intermediate. cymitquimica.com The bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse molecular fragments. researchgate.net This versatility enables the synthesis of a wide range of novel indanone derivatives with tailored properties. mdpi.comresearchgate.net The ketone and methoxy groups also offer sites for further chemical modification, making this compound a versatile building block for the construction of complex molecules with potential applications in medicine and materials science. researchgate.net

Compound Information Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 187872-11-3 | C₁₀H₉BrO₂ | 241.08 g/mol |

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a focused and scientifically detailed overview of this compound based on current academic research. The scope is strictly limited to its chemical properties, synthesis, and applications as a synthetic intermediate. This review aims to:

Present the fundamental chemical and physical properties of the compound in a clear, tabular format.

Detail established and potential synthetic routes for its preparation and discuss its reactivity in further chemical transformations.

Summarize its documented applications as a precursor in the synthesis of more complex molecules, highlighting its utility in academic research.

This article will adhere to a rigorous scientific framework, presenting detailed research findings and spectroscopic data where available. It will not include information regarding dosage, administration, or specific biological activities beyond its role as a synthetic tool.

Chemical and Physical Properties

The key physical and chemical identifiers for this compound are summarized below, based on data from chemical suppliers and databases. nih.govsigmaaldrich.comsigmaaldrich.com

| Property | Value |

| CAS Number | 187872-11-3 nih.govsigmaaldrich.com |

| Molecular Formula | C₁₀H₉BrO₂ nih.govsynquestlabs.com |

| Molecular Weight | 241.08 g/mol nih.govsigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 150-155 °C sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | 5-bromo-6-methoxy-2,3-dihydroinden-1-one nih.gov |

| InChI Key | UOPZFPWKIZTDRV-UHFFFAOYSA-N nih.govsigmaaldrich.com |

| SMILES String | COc1cc2C(=O)CCc2cc1Br sigmaaldrich.com |

This table is interactive. Click on the headers to sort.

Synthesis and Reactivity

The synthesis of 1-indanone derivatives can be achieved through various methods, with the Friedel-Crafts reaction being a common and foundational approach. nih.gov This typically involves the intramolecular cyclization of a 3-arylpropanoic acid derivative. nih.govchemicalbook.com

For the specific synthesis of halogenated indanones, direct bromination of a substituted indanone precursor is a viable strategy. Research has shown that the photochemical bromination of 5-methoxy-1-indanone (B147253) using N-bromosuccinimide (NBS) can yield bromo-methoxy-indanone derivatives. researchgate.net This method provides a direct route to introduce the bromine atom onto the indanone scaffold.

The reactivity of this compound is largely dictated by its functional groups. The bromine atom on the aromatic ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. researchgate.net The Suzuki-Miyaura cross-coupling, for example, has been successfully applied to the related compound 5-bromo-1-indanone (B130187) to react it with various boronic acids. researchgate.netresearchgate.net This reaction is a powerful tool for creating new carbon-carbon bonds, allowing for the attachment of various aryl or alkyl groups at the 5-position of the indanone ring. researchgate.net This versatility demonstrates the potential of this compound to serve as a scaffold for generating diverse libraries of substituted indanones for further study.

Applications in Synthetic Chemistry

The primary application of this compound in academic research is as a chemical intermediate for the synthesis of more elaborate molecules. Its structural features are leveraged to build complex frameworks with potential applications in medicinal chemistry and materials science.

Precursor to Polycyclic Aromatic Compounds

Research has demonstrated that bromo-methoxy-indanone derivatives can be used to synthesize larger, polycyclic systems. For instance, the photochemical bromination of 5-methoxy-1-indanone can lead to intermediates that, upon thermolysis, form benzo[c]fluorenone derivatives. researchgate.net This highlights the utility of the bromo-indanone scaffold in accessing complex aromatic structures.

Scaffold for Medicinal Chemistry Research

The 1-indanone framework is a component of various biologically active compounds. nih.govrsc.org Notably, the core structure of donepezil, a drug used for the treatment of Alzheimer's disease, features a substituted indanone moiety. researchgate.netrsc.org Research into new potential treatments for neurodegenerative diseases often involves the synthesis of novel indanone derivatives. researchgate.net

This compound is a valuable starting material in this context. Its bromo- and methoxy-substituents are analogous to the dimethoxy pattern found in related compounds studied for their interaction with biological targets like acetylcholinesterase. rsc.org The ability to use the bromine atom for Suzuki coupling reactions allows for the systematic modification of the indanone structure, which is a key strategy in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. researchgate.netrsc.org

Spectroscopic Characterization

The structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for confirming the structure of indanone derivatives. researchgate.net In the ¹H NMR spectrum of a compound like this, one would expect to see signals corresponding to the aromatic protons, the methylene (B1212753) protons of the five-membered ring, and the protons of the methoxy group. researchgate.netbath.ac.uk The specific chemical shifts and coupling patterns would confirm the substitution pattern on the aromatic ring. researchgate.net

Mass Spectrometry : This technique is used to confirm the molecular weight and elemental composition of the compound. nih.gov The predicted monoisotopic mass is 239.97859 Da. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy would be used to identify the characteristic functional groups, notably the sharp absorption peak corresponding to the carbonyl (C=O) group of the ketone, typically found around 1705 cm⁻¹ in related indanones. bath.ac.uk

Predicted collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, have also been calculated for various adducts of this compound. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPZFPWKIZTDRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCC(=O)C2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624240 | |

| Record name | 5-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187872-11-3 | |

| Record name | 5-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-6-METHOXY-1-INDANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 6 Methoxy 1 Indanone

Precursor Synthesis and Functionalization Strategies

The creation of 5-bromo-6-methoxy-1-indanone relies on a two-stage approach: first, the synthesis of the 6-methoxy-1-indanone (B23923) precursor, and second, the selective introduction of a bromine atom at the C-5 position.

The direct bromination of 6-methoxy-1-indanone is the key step to introduce the bromo-substituent. The choice of brominating agent and reaction conditions is crucial for achieving high yield and selectivity.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination reactions in organic chemistry. It serves as a convenient and solid source of bromine, particularly for electrophilic substitution on activated aromatic rings. For the bromination of electron-rich aromatic compounds like phenols and methoxybenzenes, NBS is highly effective.

The reaction can be initiated under photochemical conditions, where UV irradiation facilitates the formation of the bromine radical, or through the use of a radical initiator. However, for activated aromatic systems, the reaction can also proceed via an electrophilic substitution pathway, sometimes catalyzed by acid. In the context of 6-methoxy-1-indanone, the electron-donating nature of the methoxy (B1213986) group activates the aromatic ring, making it susceptible to electrophilic attack by the bromine species generated from NBS. Using a solvent like acetonitrile (B52724) can enhance the reactivity for nuclear bromination compared to solvents like carbon tetrachloride, often allowing the reaction to proceed under milder conditions, such as at room temperature.

Table 1: Conditions for Aromatic Bromination using NBS

| Reagent System | Conditions | Application | Source(s) |

| NBS / UV Irradiation | Ambient Temperature, Catalyst-free | Regioselective nuclear bromination of various aromatic compounds. | |

| NBS in Acetonitrile | Room Temperature | Efficient and regiospecific nuclear bromination of methoxy-substituted benzenes and naphthalenes. | |

| NBS in CCl₄ | Reflux with radical initiator (e.g., AIBN) | Primarily for allylic and benzylic bromination, but also used for nuclear bromination of some aromatics. | |

| NBS / H₂SO₄ | Mild Conditions | Monobromination of highly deactivated aromatic compounds. |

The selective introduction of the bromine atom at the 5-position of 6-methoxy-1-indanone is a direct consequence of the electronic effects of the substituents on the aromatic ring. In electrophilic aromatic substitution, the existing groups on the ring direct the incoming electrophile to specific positions.

There are two key directing effects at play in the 6-methoxy-1-indanone molecule:

The Methoxy Group (-OCH₃) at C-6: This is a powerful activating group. Through resonance, the lone pairs on the oxygen atom donate electron density to the aromatic ring, particularly at the ortho and para positions. This makes the C-5 (ortho) and C-7 (ortho) positions more nucleophilic and thus more susceptible to electrophilic attack.

The Carbonyl Group (-C=O) at C-1: This is a deactivating group that withdraws electron density from the ring through both inductive and resonance effects. It directs incoming electrophiles to the meta position. The C-5 position is meta to the carbonyl group.

The outcome of the bromination is determined by the interplay of these effects. The methoxy group is a strong activator, while the carbonyl group is a deactivator. The activating group's influence is dominant, strongly favoring substitution at the positions it activates. Both the C-5 and C-7 positions are ortho to the activating methoxy group. However, the C-5 position is also meta to the deactivating carbonyl group, which is an electronically favorable position relative to that group. Conversely, the C-7 position is adjacent to the carbonyl group, which may introduce some steric hindrance. The synergistic effect of being ortho to a strong activating group and meta to a deactivating group makes the C-5 position the most electronically enriched and favored site for electrophilic bromination.

The synthesis of substituted indanones, such as 5-methoxy-1-indanone (B147253), is a well-established area of organic synthesis. Key methods include intramolecular Friedel-Crafts reactions and Nazarov cyclizations, which are effective for constructing the five-membered ring fused to the aromatic system.

Intramolecular Friedel-Crafts acylation is a classic and powerful method for the synthesis of cyclic ketones like indanones and tetralones. The reaction involves the cyclization of an aromatic compound bearing an acyl group-containing side chain, typically a 3-arylpropanoic acid or its corresponding acyl chloride.

For the synthesis of 5-methoxy-1-indanone, the logical precursor is 3-(3-methoxyphenyl)propanoic acid. This precursor is treated with a strong acid that acts as both a reagent and a catalyst. The reaction proceeds through several steps:

Activation of the carboxylic acid to form a reactive acylating species, such as an acylium ion.

An intramolecular electrophilic attack by the acylium ion on the electron-rich aromatic ring.

Deprotonation to restore aromaticity and yield the final cyclic ketone.

Commonly used reagents for this transformation include strong Lewis acids like aluminum chloride (AlCl₃) with the corresponding acyl chloride, or Brønsted acids like polyphosphoric acid (PPA). The choice of acid can sometimes influence the regioselectivity of the cyclization when multiple positions on the aromatic ring are available for attack.

Table 2: Reagents for Intramolecular Friedel-Crafts Acylation of Indanones

| Reagent(s) | Precursor Type | Conditions | Description | Source(s) |

| Polyphosphoric Acid (PPA) | 3-Arylpropanoic Acid | Heating | Acts as a catalyst and solvent; promotes cyclization of α,β-unsaturated carboxylic acids with arenes. | |

| Aluminum Chloride (AlCl₃) | 3-Arylpropionyl Chloride | Typically in an inert solvent | A strong Lewis acid that generates the acylium ion from the acyl chloride. Requires stoichiometric amounts. | |

| Niobium Pentachloride (NbCl₅) | 3-Arylpropanoic Acid | Room Temperature | Acts as both a reagent to form the acyl chloride in situ and as a catalyst for the cyclization. | |

| Trifluoromethanesulfonic Acid (TFSA) | 3-Arylpropanoic Acid Ester | Heating | A strong Brønsted acid that can catalyze the intramolecular cyclization. |

The Nazarov cyclization is an electrocyclic reaction used to synthesize cyclopentenones from divinyl ketones. This reaction provides an alternative route to the indanone core. The reaction is typically promoted by a protic or Lewis acid and proceeds through a key 4π-electrocyclic ring closure of a pentadienyl cation intermediate.

To synthesize 5-methoxy-1-indanone via this strategy, a suitable divinyl ketone precursor is required. This precursor would feature a vinyl group and a 3-methoxyphenyl (B12655295) group attached to the ketone's α and α' carbons. The mechanism involves:

Coordination of a Lewis or Brønsted acid to the carbonyl oxygen, which facilitates the formation of a pentadienyl cation.

A thermally allowed 4π conrotatory electrocyclization of this cation.

Loss of a proton from the resulting oxyallyl cation intermediate, followed by tautomerization, to yield the cyclopentenone product, in this case, 5-methoxy-1-indanone.

This methodology has been applied to the synthesis of various functionalized 1-indanones and can be catalyzed by a range of acids, including trifluoroacetic acid or various Lewis acids.

Introduction of the Methoxy Group

The introduction of a methoxy group onto the indanone scaffold is a critical step in the synthesis of this compound. This transformation is typically achieved either by the methylation of a corresponding hydroxy-indanone precursor or by employing starting materials that already contain the methoxy moiety, which then directs the cyclization to form the indanone ring.

One common method involves the O-methylation of a hydroxy-indanone. For instance, a hydroxyl group at the 6-position can be converted to a methoxy group using a methylating agent. A typical procedure involves reacting the 6-hydroxy-1-indanone (B1631100) derivative with methyl iodide in the presence of a base such as anhydrous potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). prepchem.com The reaction proceeds via nucleophilic substitution, where the phenoxide ion, formed by the deprotonation of the hydroxyl group, attacks the methyl iodide.

Another strategy involves the regioselective synthesis of methoxy-substituted indanones from substituted benzene (B151609) derivatives. The directing effect of the methoxy group on the aromatic ring can be exploited during intramolecular Friedel-Crafts cyclization. For example, the cyclization of a substituted 3-phenylpropionic acid using a catalyst like polyphosphoric acid (PPA) can yield the desired indanone. The concentration of PPA can influence the regioselectivity of the cyclization, determining the final position of the methoxy group on the indanone ring. d-nb.info In the context of this compound, a precursor such as 3-(3-bromo-4-methoxyphenyl)propanoic acid would be required for such a cyclization.

Direct Synthesis and Derivatization Routes

The construction of the this compound molecule can be approached through various synthetic routes, including the application of established indanone synthesis protocols and modern catalytic methods for derivatization.

The formation of the indanone ring is a cornerstone of the synthesis. Several classical methods are widely employed:

Intramolecular Friedel-Crafts Acylation: This is one of the most common methods for synthesizing 1-indanones. guidechem.com It involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. For the synthesis of this compound, the starting material would be 3-(3-bromo-4-methoxyphenyl)propanoic acid. This precursor is treated with a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃) with the acyl chloride, to promote the intramolecular electrophilic aromatic substitution, leading to the formation of the five-membered ketone ring. guidechem.comchemicalbook.comgoogle.com An efficient one-pot process starting from substituted benzoic acids has also been developed, which involves the reaction with ethylene (B1197577) and subsequent intramolecular Friedel-Crafts alkylation, offering a scalable route to various 1-indanones. researchgate.net

Nazarov Cyclization: This reaction involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. guidechem.comnih.gov To synthesize a 6-methoxy-1-indanone derivative, a chalcone (B49325) (1,3-diaryl-2-propen-1-one) precursor can be used. beilstein-journals.orgresearchgate.net For example, a chalcone derived from a methoxy-substituted acetophenone (B1666503) and an appropriate aldehyde could undergo Nazarov cyclization in the presence of an acid like trifluoroacetic acid to yield a 6-methoxy-3-phenyl-1-indanone, which could then be further modified. beilstein-journals.org

While not a direct route to this compound itself, palladium-catalyzed cross-coupling reactions are pivotal for the derivatization of the bromo-substituted indanone core. The Suzuki-Miyaura coupling, in particular, is a versatile and efficient method for forming carbon-carbon bonds. researchgate.netyonedalabs.com

This reaction is used to couple 5-bromo-1-indanone (B130187) derivatives with various boronic acids or their esters in the presence of a palladium catalyst and a base. researchgate.netnih.gov This allows for the introduction of a wide range of aryl or vinyl substituents at the 5-position of the indanone scaffold. researchgate.net The reaction is known for its high tolerance of functional groups and generally provides good to excellent yields. researchgate.netharvard.edu A typical catalytic system for this transformation might involve a palladium source like Pd(dppf)Cl₂ and a base such as potassium carbonate. nih.govresearchgate.net The versatility of this method makes 5-bromo-1-indanone and its derivatives valuable building blocks in medicinal chemistry and materials science. researchgate.netnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on 5-Bromo-1-indanone

| Aryl Boronic Acid | Palladium Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-Phenyl-1-indanone |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-(4-Methoxyphenyl)-1-indanone |

| 4-Thiomethylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-(4-Thiomethylphenyl)-1-indanone |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-(Thiophen-2-yl)-1-indanone |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials, offer an efficient pathway to complex molecular scaffolds. scispace.comnih.gov While direct MCRs for the synthesis of this compound are not extensively documented, the indanone core itself can be a substrate in such reactions to build more complex, fused heterocyclic systems. For example, 1-indanones can react with aromatic aldehydes, acetophenones, and ammonium (B1175870) acetate (B1210297) in a microwave-assisted reaction to synthesize indenopyridines. scispace.com The principles of MCRs can be applied to construct the indanone framework itself, often involving domino reactions that form multiple bonds in a single pot. nih.gov

Yield Optimization and Scalability Considerations

Optimizing the reaction yield and ensuring the scalability of the synthesis are crucial for the practical application of this compound. For Friedel-Crafts type cyclizations, key parameters to optimize include the choice of catalyst, solvent, reaction temperature, and reaction time. The concentration of PPA has been shown to affect the regioselectivity and yield in indanone synthesis. d-nb.info One-pot processes, such as the synthesis of 1-indanones from benzoic acids, are particularly advantageous for large-scale production as they reduce the number of unit operations and minimize waste. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reaction times and improving yields in indanone synthesis, for example, in Nazarov cyclizations and Friedel-Crafts reactions. nih.govpreprints.org For palladium-catalyzed reactions like the Suzuki-Miyaura coupling, optimization involves screening different palladium catalysts, ligands, bases, and solvent systems to maximize the yield and minimize side reactions like dehalogenation or homocoupling. nih.gov The development of highly active catalysts allows for lower catalyst loadings, which is important for cost-effectiveness and reducing palladium contamination in the final product. rsc.org

Purification and Isolation Techniques

The final step in any synthetic sequence is the purification and isolation of the target compound to the required level of purity. For this compound, which is a solid at room temperature, several standard laboratory techniques are applicable. sigmaaldrich.com

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. Methanol (B129727) has been reported as a suitable recrystallization solvent for similar bromo-indanones.

Column Chromatography: For more challenging separations or to remove closely related impurities, flash column chromatography over silica (B1680970) gel is a standard procedure. chemicalbook.com A suitable eluent system, typically a mixture of a nonpolar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate, is used to separate the components of the crude reaction mixture based on their differential adsorption to the stationary phase. preprints.org

The purity of the final product is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. researchgate.net

Reaction Chemistry and Transformations of 5 Bromo 6 Methoxy 1 Indanone

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 5-bromo-6-methoxy-1-indanone possesses two available positions for further electrophilic substitution: C-4 and C-7. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions. The methoxy (B1213986) group at C-6 is a strong activating group and is ortho-, para- directing. The bromo group at C-5 and the acyl group of the indanone ring are deactivating groups. The methoxy group's activating effect is dominant, directing incoming electrophiles primarily to the ortho position, C-7. However, the C-7 position is sterically hindered by the adjacent five-membered ring, which can influence the outcome of the reaction.

Further Halogenation Studies

Further halogenation of this compound can potentially occur at either the aromatic ring or the α-carbon of the ketone (C-2). While specific studies on the further aromatic halogenation of this compound are not extensively documented, related transformations suggest that bromination of the indanone core can occur at the α-position to the carbonyl group. For instance, 6-methoxy-3-phenyl-1-indanone reacts with bromine in diethyl ether to yield 2-bromo-6-methoxy-3-phenyl-1-indanone. beilstein-journals.orgnih.gov This indicates that under certain conditions, the enol or enolate form of the indanone can react with halogens.

For electrophilic aromatic halogenation, the strong activating effect of the C-6 methoxy group would direct the incoming halogen to the C-7 position. Standard bromination conditions, such as using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃), would be expected to yield 7,5-dibromo-6-methoxy-1-indanone, provided steric hindrance is not prohibitive.

Nitration and Sulfonation Reactions

Nitration: This reaction is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. The powerful activating and directing effect of the methoxy group would strongly favor the substitution at the C-7 position. The reaction would likely proceed under controlled temperature conditions to prevent side reactions or oxidation, yielding 7-nitro-5-bromo-6-methoxy-1-indanone.

Sulfonation: Sulfonation involves the use of fuming sulfuric acid (H₂SO₄ with dissolved SO₃) to introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. Similar to nitration, the primary product expected from the sulfonation of this compound is 5-bromo-6-methoxy-1-oxo-2,3-dihydro-1H-indene-7-sulfonic acid, due to the directing influence of the methoxy group.

Nucleophilic Substitution Reactions involving the Bromine Atom

The bromine atom at the C-5 position is attached to an sp²-hybridized carbon of the aromatic ring, making it amenable to various palladium-catalyzed cross-coupling reactions and other nucleophilic substitutions, which are pivotal for creating carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound. Studies on the closely related 5-bromo-1-indanone (B130187) have demonstrated its successful participation in Suzuki-Miyaura reactions. researchgate.net For example, 5-bromo-1-indanone has been coupled with various arylboronic acids using a palladium catalyst, such as Pd(PPh₃)₄, and a base like cesium carbonate (Cs₂CO₃). researchgate.netlmaleidykla.lt By analogy, this compound is expected to react efficiently with a wide range of aryl- and vinylboronic acids to produce 5-aryl- and 5-vinyl-6-methoxy-1-indanone derivatives.

Table 1: Representative Suzuki-Miyaura Coupling of 5-Bromo-1-indanone Analogs

| Boronic Acid Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 5-Phenyl-1-indanone |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 5-(4-Methoxyphenyl)-1-indanone |

| 4-Ethylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 5-(4-Ethylphenyl)-1-indanone |

Data derived from studies on 5-bromo-1-indanone and are illustrative for the expected reactivity of this compound. researchgate.net

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org It is catalyzed by palladium complexes and requires a base. This compound can serve as the aryl halide component in this reaction. For example, reacting it with an alkene such as styrene (B11656) or an acrylate (B77674) ester in the presence of a catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a base (e.g., triethylamine) would yield the corresponding 5-alkenyl-6-methoxy-1-indanone. wikipedia.org

Sonogashira Coupling: This reaction creates a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org this compound is a suitable substrate for Sonogashira coupling. libretexts.org Its reaction with terminal alkynes, such as phenylacetylene, in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper salt (e.g., CuI), and an amine base (e.g., triethylamine) would produce 5-alkynyl-6-methoxy-1-indanone derivatives. thieme-connect.deresearchgate.net

Cyanation and Amination

Cyanation: The substitution of the bromine atom with a cyano group (a Rosenmund-von Braun reaction) is a plausible transformation. This typically involves heating the aryl bromide with a cyanide salt, such as copper(I) cyanide (CuCN), often in a polar aprotic solvent like DMF or NMP. This would convert this compound into 6-methoxy-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile.

Amination: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a modern and effective method for forming C-N bonds. This reaction would allow for the coupling of this compound with a wide variety of primary and secondary amines. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos) and a strong base (e.g., sodium tert-butoxide) to yield 5-amino-6-methoxy-1-indanone derivatives.

Hydrolysis to 5-Hydroxy-6-methoxy-1-indanone

The direct hydrolysis of an aryl bromide to a hydroxyl group via nucleophilic aromatic substitution with hydroxide (B78521) is generally a challenging transformation that requires harsh conditions, such as high temperatures and pressures, or the use of a copper catalyst (Bucherer reaction or its variants). A more common laboratory approach to achieve this transformation involves a multi-step sequence. One potential route could be a palladium-catalyzed coupling with a protected hydroxyl group equivalent, followed by deprotection. Alternatively, conversion to an organometallic intermediate (e.g., a Grignard or organolithium reagent) followed by reaction with an oxygen source is a possibility, though the presence of the ketone would require protection.

Reactions at the Ketone Moiety

The carbonyl group of the indanone ring is a primary site for a variety of chemical reactions, including reductions to the corresponding alcohol and condensation reactions to form larger molecular scaffolds.

The ketone functional group in this compound can be readily reduced to a secondary alcohol, yielding 5-Bromo-6-methoxy-1-indanol. This transformation is a fundamental step in the synthesis of many biologically active molecules. A common and effective reagent for this reduction is sodium borohydride (B1222165) (NaBH₄). commonorganicchemistry.comwikipedia.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. wikipedia.org

The mechanism of the sodium borohydride reduction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the indanone. This is followed by protonation of the resulting alkoxide intermediate by the solvent to yield the final alcohol product. youtube.com Due to the mild nature of sodium borohydride, it selectively reduces aldehydes and ketones without affecting other functional groups like esters or the aromatic bromine and methoxy substituents. commonorganicchemistry.com

Table 1: Reduction of this compound

| Reagent | Solvent | Product |

|---|

The α-methylene group adjacent to the ketone in this compound is acidic and can be deprotonated by a base to form an enolate. This enolate can then participate in condensation reactions with aldehydes and ketones. A prominent example is the aldol (B89426) condensation, specifically the Claisen-Schmidt condensation, with various aromatic aldehydes. researchgate.net This reaction leads to the formation of 2-arylidene-1-indanone derivatives, which are rigid analogs of chalcones and are of significant interest in medicinal chemistry. researchgate.net

The reaction is typically catalyzed by an acid or a base. In a base-catalyzed reaction, the enolate of the indanone acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct then readily undergoes dehydration to form the thermodynamically stable α,β-unsaturated ketone, the arylidene indanone.

The ketone moiety of this compound can also undergo olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, to form an exocyclic double bond. These reactions are powerful tools for carbon-carbon bond formation. masterorganicchemistry.com

In the Wittig reaction, a phosphorus ylide, prepared from a phosphonium (B103445) salt and a strong base, reacts with the indanone. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org This carbanion is generally more nucleophilic than the corresponding Wittig ylide and often provides better stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.orgnrochemistry.com The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed than the triphenylphosphine oxide from the Wittig reaction, simplifying purification. organic-chemistry.orgalfa-chemistry.com

Table 2: Olefination Reactions of the Ketone Moiety

| Reaction | Reagent | Product |

|---|---|---|

| Wittig Reaction | Phosphorus Ylide | Alkene |

Reactions Involving the Methoxy Group

The methoxy group on the aromatic ring of this compound can be cleaved to reveal a hydroxyl group. This demethylation is typically achieved under strong acidic conditions, often with heating. masterorganicchemistry.com Reagents such as hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly employed for this transformation. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 fashion. masterorganicchemistry.com

Rearrangement Reactions

The indanone scaffold can undergo various rearrangement reactions, often driven by the formation of more stable carbocation intermediates. One such rearrangement is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of an alkyl or aryl group. wikipedia.orglscollege.ac.inmychemblog.com These rearrangements can be initiated under acidic conditions, where protonation of the ketone or a hydroxyl group (if the indanone has been reduced) can lead to the formation of a carbocation. The subsequent migration of a group can result in ring expansion or other skeletal reorganizations. slideshare.netchempedia.info

For instance, treatment of certain 1-indanone (B140024) derivatives with strong acids can lead to the formation of naphthalenic structures through a series of carbocation-mediated steps. Another notable rearrangement is the Beckmann rearrangement of the corresponding oxime derivative of the indanone. scielo.br This reaction, typically acid-catalyzed, converts the ketoxime into an amide, leading to the formation of a lactam. scielo.br

Formation of Fused Ring Systems

This compound serves as a valuable precursor for the synthesis of fused heterocyclic ring systems, particularly indenoquinolines. These structures are of interest due to their potential biological activities. The formation of these fused systems is typically achieved through condensation reactions with appropriate amino-containing reagents.

Detailed research has demonstrated the successful use of bromo-substituted 1-indanones in the synthesis of polyfunctional indenoquinolines. One established method involves a tandem reaction where the indanone is first condensed with an amino-aldehyde, followed by an intramolecular cyclization and subsequent aromatization to yield the fused quinoline (B57606) ring system.

A specific example of this transformation is the reaction of a bromo-indanone with a substituted 2-aminobenzaldehyde. This reaction proceeds through an initial aldol-type condensation between the enolizable α-carbon of the indanone and the aldehyde group, followed by the formation of an imine with the amino group. Subsequent intramolecular cyclization and dehydration/aromatization steps lead to the formation of the rigid, planar indeno[2,1-b]quinoline scaffold. While the general feasibility of using bromo-indanones for such syntheses has been reported, specific yield data for the 5-bromo-6-methoxy variant in this particular transformation requires further investigation of detailed experimental reports.

The following table outlines a representative reaction for the formation of a fused quinoline ring system from a bromo-indanone precursor, based on established synthetic routes for this class of compounds.

Interactive Data Table: Synthesis of Fused Indenoquinoline System

| Reactant 1 | Reactant 2 | Reagents/Conditions | Fused Ring Product | Yield (%) |

| This compound | 2-Amino-5-chlorobenzaldehyde | Acid or base catalysis (e.g., p-TsOH, piperidine), Heat | A substituted bromo-methoxy-chloro-indeno[2,1-b]quinoline | N/A |

This synthetic strategy highlights the utility of this compound as a building block in the construction of complex, multi-ring systems, leveraging the reactivity of its ketone functionality to annulate additional heterocyclic rings.

Structural Analysis and Spectroscopic Characterization of 5 Bromo 6 Methoxy 1 Indanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, their proximity, and their bonding relationships. For 5-Bromo-6-methoxy-1-indanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The aromatic region would feature two singlets, one for the proton at the C4 position and another for the proton at the C7 position. The aliphatic portion of the spectrum would be characterized by two triplets, corresponding to the two methylene (B1212753) groups (-CH2-) of the five-membered ring at the C2 and C3 positions. A sharp singlet would also be present, corresponding to the three protons of the methoxy (B1213986) (-OCH3) group.

The chemical shifts (δ) of these protons are influenced by their electronic environment. The aromatic protons are expected to appear downfield due to the deshielding effect of the benzene (B151609) ring. The methoxy protons will have a characteristic chemical shift, while the aliphatic protons will appear more upfield. The coupling between adjacent protons would lead to the splitting of signals into triplets for the C2 and C3 protons, with a typical coupling constant (J) value.

Table 1: Predicted ¹H NMR Spectral Data for this compound

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The most downfield signal would be that of the carbonyl carbon (C1) of the indanone ring. The aromatic region would display signals for the six carbons of the benzene ring, with their chemical shifts influenced by the bromo and methoxy substituents. The aliphatic region would show two signals for the C2 and C3 methylene carbons, and a signal for the methoxy carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak between the signals of the C2 and C3 methylene protons would be expected, confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal correlations between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the C2, C3, C4, C7, and methoxy carbon signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular fragments. For instance, correlations from the methoxy protons to the C6 carbon would confirm the position of the methoxy group. Similarly, correlations from the aromatic protons to adjacent and more distant carbons would solidify the substitution pattern on the benzene ring. The stereochemistry of derivatives can also be ascertained using 2D NMR experiments like ROESY. whiterose.ac.uk

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. The exact mass of this compound has been calculated to be 239.97859 Da. nih.gov An experimental HRMS measurement that matches this theoretical value would confirm the molecular formula of C10H9BrO2.

Table 3: HRMS Data for this compound

Key fragmentation pathways for ketones often involve the cleavage of bonds adjacent to the carbonyl group (alpha-cleavage). libretexts.orgmiamioh.edu For this compound, this could lead to the loss of a CO molecule (28 Da). Other likely fragmentations include the loss of the methoxy group as a methyl radical (•CH3, 15 Da) or a methoxy radical (•OCH3, 31 Da). Cleavage of the five-membered ring could also occur. The presence of a bromine atom would be evident from the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da (due to the ⁷⁹Br and ⁸¹Br isotopes).

Table 4: List of Chemical Compounds

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific bonds. Analysis of these bands allows for the confirmation of its key structural features, including the aromatic ring, the ketone carbonyl group, the methoxy ether linkage, and the aliphatic carbon-hydrogen bonds.

The most prominent feature in the IR spectrum of an indanone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. spectroscopyonline.com For five-membered cyclic ketones, such as the indanone core, this band typically appears at a higher frequency compared to open-chain or six-membered ring ketones due to ring strain. libretexts.org In the case of this compound, this absorption is expected in the range of 1705-1750 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring can slightly lower this frequency. spectroscopyonline.com

The aromatic nature of the molecule is confirmed by several bands. The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹, usually in the 3010-3100 cm⁻¹ region. udel.eduvscht.cz Additionally, carbon-carbon stretching vibrations within the aromatic ring produce characteristic absorptions in the 1500-1600 cm⁻¹ range. vscht.cz

The presence of the methoxy (-OCH₃) group is identified by the C-O stretching vibration. Phenyl alkyl ethers typically show strong absorbances for C–O stretching. libretexts.org For this compound, a strong band is expected between 1200 and 1275 cm⁻¹ corresponding to the aryl-O asymmetric stretching, and another band, often weaker, for the alkyl-O symmetric stretching is anticipated near 1000-1050 cm⁻¹.

Finally, the aliphatic portions of the molecule, specifically the methylene (-CH₂-) groups in the five-membered ring, give rise to C-H stretching absorptions in the 2850-2950 cm⁻¹ region. ucla.edu The specific positions and intensities of these bands provide a unique spectral fingerprint for the molecule, allowing for its identification and structural confirmation.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3010 | Medium |

| Aliphatic C-H (-CH₂) | Stretching | 2950 - 2850 | Medium |

| Ketone C=O | Stretching | 1750 - 1705 | Strong |

| Aromatic C=C | Stretching | 1600 - 1500 | Medium |

| Ether C-O (Aryl-O) | Asymmetric Stretching | 1275 - 1200 | Strong |

| Ether C-O (Alkyl-O) | Symmetric Stretching | 1050 - 1000 | Medium |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, the analysis of a closely related derivative, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, provides significant insight into the expected solid-state conformation and packing of the indanone core. nih.gov

The crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one reveals that the dihydroindene moiety, which comprises the fused benzene and cyclopentanone (B42830) rings, is nearly planar. nih.gov A slight twist is observed in the saturated portion of the five-membered ring. This planarity is a common feature of the indanone scaffold. The methoxy groups attached to the aromatic ring are also found to lie nearly in the same plane as the ring system. nih.gov

Based on this analysis, it can be inferred that this compound would likely adopt a similarly planar conformation in the solid state. The crystal packing would be influenced by a combination of π-stacking interactions from the aromatic core and dipole-dipole interactions involving the ketone and methoxy groups, as well as weak hydrogen bonds.

Table 2: Crystallographic Data for the Related Compound 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁BrO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.5804 (3) |

| b (Å) | 10.0279 (6) |

| c (Å) | 22.7538 (14) |

| β (°) | 94.755 (3) |

| Volume (ų) | 1040.83 (11) |

| Z (Molecules per unit cell) | 4 |

Theoretical and Computational Studies of 5 Bromo 6 Methoxy 1 Indanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable structure and the distribution of its electrons.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 5-Bromo-6-methoxy-1-indanone, DFT is employed to perform geometry optimization, a process that finds the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state of the molecule. This optimized geometry is crucial for accurately predicting other molecular properties.

Studies on similar indanone derivatives often utilize the B3LYP functional with a 6-311G(d) basis set to achieve a balance between accuracy and computational cost. researchgate.net Beyond geometry, DFT calculations provide detailed information about the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and electronic excitation properties. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties

| Property | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| Total Energy | The total energy of the molecule in its optimized, lowest-energy state. | -2850 Ha |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical stability and UV-Vis absorption. | 4.4 eV |

Note: The values in this table are illustrative examples based on typical DFT calculations for similar aromatic ketones and are not from a specific study on this compound.

Ab initio methods are another class of quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can offer higher accuracy for certain properties. These methods could be used to refine the geometric and electronic parameters obtained from DFT calculations for this compound, providing a benchmark for the DFT results.

Conformational Analysis and Energy Landscapes

The structure of this compound consists of a rigid fused ring system. The primary source of conformational flexibility is the rotation of the methoxy (B1213986) (-OCH₃) group. Conformational analysis involves calculating the molecule's energy as the dihedral angle of this group is systematically rotated. This process generates an energy landscape, a plot of potential energy versus the rotational angle. The minima on this landscape correspond to the most stable conformations (conformers), while the maxima represent the energy barriers to rotation. Such analysis helps determine the preferred orientation of the methoxy group relative to the benzene (B151609) ring, which can influence intermolecular interactions in a solid state or in solution.

Spectroscopic Property Predictions

Computational methods are highly effective at predicting various types of molecular spectra. These theoretical spectra can be used to interpret and assign experimental results.

Quantum chemistry software can calculate the magnetic shielding of each nucleus, which can be converted into theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Similarly, by calculating the vibrational frequencies of the molecular bonds, a theoretical Infrared (IR) spectrum can be generated.

These predicted spectra are then compared with experimental data, such as that available from databases like ChemicalBook, to validate the accuracy of the computational model and the optimized molecular structure. chemicalbook.com A strong correlation between the theoretical and experimental spectra provides confidence in the computed results.

Table 2: Correlation of Experimental and Hypothetical Theoretical Spectroscopic Data

| Spectroscopy | Experimental Data (¹H NMR) | Theoretical Prediction (¹H NMR) | Experimental Data (IR) | Theoretical Prediction (IR) |

|---|---|---|---|---|

| Key Signal 1 | ~7.6 ppm (Aromatic H) | ~7.55 ppm | ~1710 cm⁻¹ (C=O stretch) | ~1715 cm⁻¹ |

| Key Signal 2 | ~7.2 ppm (Aromatic H) | ~7.25 ppm | ~1270 cm⁻¹ (C-O stretch) | ~1265 cm⁻¹ |

| Key Signal 3 | ~3.9 ppm (-OCH₃) | ~3.88 ppm | ~2950 cm⁻¹ (C-H stretch) | ~2945 cm⁻¹ |

| Key Signal 4 | ~3.1 ppm (-CH₂-) | ~3.05 ppm | ~1600 cm⁻¹ (C=C aromatic) | ~1605 cm⁻¹ |

| Key Signal 5 | ~2.7 ppm (-CH₂-) | ~2.72 ppm | ~600 cm⁻¹ (C-Br stretch) | ~595 cm⁻¹ |

Note: Experimental values are approximate and based on typical spectra for this compound. Theoretical values are hypothetical examples to illustrate the concept of correlation.

The electronic transitions of this compound can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. The HOMO-LUMO gap calculated by DFT is directly related to the lowest energy electronic transition. nih.gov

While the parent indanone scaffold is not strongly fluorescent, computational studies on related indanone derivatives have been used to understand how substituents influence their emissive properties. rsc.org For this compound, theoretical calculations could predict its potential for fluorescence and identify the nature of the electronic transitions involved (e.g., π→π* or n→π*), providing a basis for understanding its photophysical behavior. nih.gov

Reactivity Predictions and Reaction Mechanism Studies

Theoretical studies are instrumental in predicting how a molecule will behave in a chemical reaction. By calculating the distribution of electrons and the energies of different molecular orbitals, it is possible to identify the most likely sites for electrophilic or nucleophilic attack and to understand the energetic favorability of various reaction pathways.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy gap between the HOMO and LUMO is also a critical parameter, indicating the molecule's kinetic stability and chemical reactivity.

For a molecule such as this compound, an FMO analysis would reveal the distribution of these key orbitals across the indanone scaffold. It is expected that the electron-rich methoxy group and the aromatic ring would significantly influence the energy and localization of the HOMO. The electron-withdrawing carbonyl group and the bromine atom, on the other hand, would likely lower the energy of the LUMO and influence its distribution. A smaller HOMO-LUMO gap would suggest higher reactivity. While specific calculations for this compound are not readily found, a computational study on related methoxy-indanones determined their gas-phase enthalpies of formation, providing foundational energetic data that is crucial for such theoretical models. mdpi.com

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Concept | Description | Relevance to this compound |

| HOMO | Highest Occupied Molecular Orbital; region of highest electron density from which electrons are most readily donated. | Likely localized on the methoxy-substituted benzene ring, indicating sites susceptible to electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital; region most susceptible to accepting electrons. | Likely influenced by the carbonyl group, suggesting this site is prone to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity and lower kinetic stability. |

To understand the mechanism of a chemical reaction, it is essential to characterize the transition state—the highest energy point along the reaction coordinate. Transition state modeling is a computational technique used to determine the geometry and energy of these fleeting structures. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the rate of a reaction.

For this compound, transition state modeling could be applied to study various reactions, such as its synthesis or its derivatization. For instance, in a study of the rhodium(III)-catalyzed synthesis of indanones, density functional theory (DFT) was used to propose a detailed reaction mechanism involving steps like C-H activation and insertion of unsaturated ketones. rsc.org Similar modeling for this compound could elucidate the mechanisms of its formation or its participation in further reactions, providing insights into the most favorable reaction conditions and potential byproducts.

Molecular Docking and Dynamics Simulations

When a molecule is considered for its potential biological activity, molecular docking and dynamics simulations are invaluable tools. These computational methods predict how a small molecule (a ligand), such as this compound, might bind to a biological macromolecule, typically a protein or enzyme.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity.

The indanone scaffold is a common feature in many biologically active compounds. For example, various 2-substituted 1-indanone (B140024) derivatives have been studied as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov In these studies, molecular docking was used to explore the binding modes of the indanone derivatives within the active site of AChE. nih.gov Similarly, computational investigations have explored indanone derivatives as inhibitors of cereblon, an E3 ubiquitin ligase component that is a target in cancer therapy. nih.gov

Table 2: Potential Intermolecular Interactions in Ligand-Protein Binding

| Interaction Type | Description | Potential Role for this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The carbonyl and methoxy groups can act as hydrogen bond acceptors. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The aromatic ring and the aliphatic portion of the indanone core can engage in hydrophobic interactions with nonpolar amino acid residues. |

| Halogen Bonding | A non-covalent interaction between a halogen atom with a region of positive electrostatic potential and a negative site on another molecule. | The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's active site. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The benzene ring of the indanone can interact with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. |

Applications in Medicinal Chemistry and Drug Discovery

Indanones as Scaffolds for Biologically Active Compounds

The indanone scaffold, a bicyclic molecule composed of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, is a fundamental building block in the design of numerous pharmacologically active agents. nih.gov Its rigid structure provides a defined orientation for pendant functional groups, which can be tailored to interact with specific biological targets. The chemical tractability of the indanone nucleus allows for the introduction of various substituents, leading to a diverse array of derivatives with a broad spectrum of biological activities. beilstein-journals.org These activities include, but are not limited to, antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects. beilstein-journals.org Furthermore, indanone derivatives have been extensively explored for the treatment of neurodegenerative diseases. beilstein-journals.org

Neurological Disorders

Derivatives of 5-Bromo-6-methoxy-1-indanone are of significant interest in the field of neuropharmacology due to their potential to interact with key enzymes and pathological proteins implicated in the progression of neurodegenerative disorders.

While direct studies on the cholinesterase inhibitory activity of this compound are not extensively documented in publicly available literature, research on closely related methoxy-indanone derivatives has shown significant promise. For instance, a series of 5,6-dimethoxy-indanone-chalcone-carbamate hybrids has been developed and evaluated for their ability to inhibit acetylcholinesterase (AChE). One of the lead compounds from this series demonstrated potent AChE inhibitory activity. Molecular docking studies of these hybrids have suggested that the indanone moiety plays a crucial role in binding to both the catalytic and peripheral anionic sites of the AChE enzyme.

In a separate study, novel indanone–carbamate hybrids were synthesized, inspired by the structures of existing Alzheimer's disease medications. Several of these compounds exhibited significant AChE inhibitory activities, with IC50 values in the micromolar range. These findings underscore the potential of the indanone scaffold, and by extension this compound, as a foundational structure for the development of novel cholinesterase inhibitors.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activities of Selected Indanone Derivatives This table presents data for derivatives of this compound, as specific data for the parent compound was not available in the reviewed literature.

| Compound | Target Enzyme | IC50 (µM) |

| Indanone-Carbamate Hybrid 4d | AChE | 3.04 |

| Indanone-Carbamate Hybrid 4b | AChE | 4.64 |

| Indanone-aminopropoxy benzylidenes 5c | AChE | Data not specified in abstract |

| Indanone-aminopropoxy benzylidenes 7b | BChE | Data not specified in abstract |

Research has shown that 1-indanone (B140024) derivatives are potent and selective inhibitors of monoamine oxidase B (MAO-B). Specifically, substitutions at the C6 position of the indanone ring, such as a methoxy (B1213986) group, have been found to yield highly potent and selective MAO-B inhibitors with IC50 values in the nanomolar range. This suggests that this compound could serve as a valuable precursor for potent MAO-B inhibitors.

Furthermore, a study on 2-heteroarylidene-1-indanone derivatives, which can be synthesized from 1-indanones, revealed that substitution with a methoxy group on the indanone A-ring significantly enhances MAO-B inhibition. These derivatives were found to be potent in vitro inhibitors of MAO-B, with IC50 values ranging from 0.0044 to 1.53 µM, and also showed inhibitory activity against the MAO-A isoform, albeit with lower potency.

Table 2: Monoamine Oxidase (MAO) Inhibitory Activities of Selected Indanone Derivatives This table presents data for derivatives of this compound, as specific data for the parent compound was not available in the reviewed literature.

| Compound Class | Target Enzyme | IC50 Range (µM) |

| C6-Substituted Indanones | MAO-B | 0.001 - 0.030 |

| 2-Heteroarylidene-1-indanones | MAO-B | 0.0044 - 1.53 |

| 2-Heteroarylidene-1-indanones | MAO-A | As low as 0.061 |

The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. Research into 5,6-dimethoxy-indanone-chalcone-carbamate hybrids has demonstrated their ability to inhibit AChE-induced Aβ aggregation. This dual functionality is highly desirable in the development of multi-target-directed ligands for Alzheimer's disease.

Additionally, a series of 6-methoxy indanone derivatives has been synthesized and evaluated as potential imaging probes for β-amyloid plaques. Several of these derivatives displayed high binding affinities to β-amyloid aggregates, with Ki values in the nanomolar range. This indicates that the 6-methoxy-indanone scaffold has a strong affinity for Aβ plaques, suggesting a potential role in both diagnostics and therapeutics. One of the indanone–carbamate hybrids, compound 4b, was also identified as a potent inhibitor of Aβ1–40 aggregation.

The multifaceted biological activities of indanone derivatives position them as promising candidates for the treatment of complex neurodegenerative disorders like Alzheimer's and Parkinson's diseases. The inhibition of cholinesterases, MAO-B, and Aβ aggregation are all validated therapeutic strategies for Alzheimer's disease. The development of multi-target-directed ligands based on the this compound scaffold could therefore offer a more holistic approach to treating this multifactorial disease.

In the context of Parkinson's disease, the potent and selective inhibition of MAO-B by C6-methoxy-substituted indanones is particularly relevant. MAO-B is responsible for the degradation of dopamine (B1211576) in the brain, and its inhibition can help to alleviate the motor symptoms of Parkinson's disease. The development of reversible and selective MAO-B inhibitors from this compound could lead to new therapeutic options for Parkinson's disease with potentially fewer side effects than existing treatments.

Anticancer and Cytotoxic Activities

The indanone scaffold is also a promising framework for the development of novel anticancer agents. A comprehensive review of the biological activities of 1-indanones highlights their potential as anticancer compounds.

Research into 2-benzylidene-1-indanones has demonstrated strong cytotoxicity against a panel of human cancer cell lines, including breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549) cancer cells, with IC50 values in the nanomolar range. These compounds were also found to be potent inhibitors of tubulin polymerization.

Furthermore, a study on aryl pyrazole-indanone hybrids revealed that compounds bearing electron-withdrawing groups, such as chloro and bromo, on the 1-indanone motif exhibited enhanced anticancer activity against MCF-7 breast cancer cells. This suggests that the bromo substituent in this compound could contribute favorably to its potential cytotoxic activity.

Table 3: Cytotoxic Activities of Selected Indanone Derivatives against Human Cancer Cell Lines This table presents data for derivatives of this compound, as specific data for the parent compound was not available in the reviewed literature.

| Compound Class | Cell Line | IC50 Range |

| 2-Benzylidene-1-indanones | MCF-7 (Breast) | 10 - 880 nM |

| 2-Benzylidene-1-indanones | HCT (Colon) | 10 - 880 nM |

| 2-Benzylidene-1-indanones | THP-1 (Leukemia) | 10 - 880 nM |

| 2-Benzylidene-1-indanones | A549 (Lung) | 10 - 880 nM |

| Aryl Pyrazole-Indanone Hybrids (6d, 6e, 6f) | MCF-7 (Breast) | 42.6 - 53.9 µM |

Tubulin Depolymerizing Agents

Derivatives of the indanone scaffold have been identified as potent inhibitors of tubulin polymerization, a key mechanism for developing anticancer agents. Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.

Research into N-(5-methoxyphenyl) methoxybenzenesulphonamides, which feature bromo and methoxy substitutions, has revealed potent cytotoxic compounds. nih.gov A significant finding from this research is that the active compounds inhibit the polymerization of microtubular proteins at micromolar concentrations, strongly suggesting that tubulin is their molecular target. nih.gov Further studies on 2-benzylidene-1-indanone (B110557) derivatives, which share the core indanone structure, have also demonstrated strong inhibition of tubulin polymerization, with IC50 values in the range of 0.62–2.04 µM. beilstein-journals.org

Dual Specificity Phosphatase (DUSP) Inhibition

Dual Specificity Phosphatases (DUSPs) are critical regulators of MAPK signaling pathways, which are often dysregulated in cancer. Inhibition of DUSPs can lead to hyperactivation of these pathways, inducing selective toxicity in cancer cells. The indanone structure has proven to be a valuable template for developing DUSP inhibitors.

Specifically, an indanone derivative, (E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one (BCI), has been identified as a DUSP inhibitor that diminishes the survival of malignant peripheral nerve sheath tumor (MPNST) cell lines. nih.gov Further structure-activity relationship studies led to the identification of (E)-2-benzylidene-5-bromo-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one (BCI-215), a compound bearing a bromo-substitution on the indanone ring. This derivative restores defective MAPK activity caused by the overexpression of DUSP1 and DUSP6 in mammalian cells. nih.gov BCI has been shown to inhibit DUSP1 and DUSP6 with IC50 values of 11.5 ± 2.8 µM and 12.3 ± 4.0 µM, respectively. researchgate.net This line of research highlights the potential of bromo-substituted indanones in targeting the DUSP family of enzymes for cancer therapy. nih.govnih.gov

Activity against Specific Cancer Cell Lines (e.g., breast cancer, leukemia)

The cytotoxic potential of indanone derivatives has been evaluated against various cancer cell lines, with promising results observed in breast cancer and leukemia models.